
N,N'-Methylenebis(2-methoxy-4-nitroaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Methylenebis(2-methoxy-4-nitroaniline) is an organic compound with the molecular formula C15H16N4O6 and a molecular weight of 348.318 g/mol . This compound is known for its unique structure, which includes two methoxy and two nitro groups attached to an aniline backbone, connected by a methylene bridge. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Methylenebis(2-methoxy-4-nitroaniline) typically involves the reaction of 2-methoxy-4-nitroaniline with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge between the two aniline molecules . The general reaction can be represented as follows:
[ 2 \text{C}_7\text{H}_8\text{N}_2\text{O}3 + \text{CH}2\text{O} \rightarrow \text{C}{15}\text{H}{16}\text{N}_4\text{O}_6 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of N,N’-Methylenebis(2-methoxy-4-nitroaniline) follows a similar synthetic route but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves precise control of temperature, pH, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Methylenebis(2-methoxy-4-nitroaniline) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used to substitute the methoxy groups, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups results in the formation of N,N’-Methylenebis(2-methoxy-4-phenylenediamine).
Aplicaciones Científicas De Investigación
N,N’-Methylenebis(2-methoxy-4-nitroaniline) has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N’-Methylenebis(2-methoxy-4-nitroaniline) involves its interaction with various molecular targets and pathways. The nitro groups can participate in redox reactions, while the methoxy groups can influence the compound’s solubility and reactivity. The methylene bridge provides structural stability, allowing the compound to interact with specific enzymes and receptors in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-4-nitroaniline: A precursor in the synthesis of N,N’-Methylenebis(2-methoxy-4-nitroaniline) with similar functional groups.
4,4’-Methylenebis(2-nitroaniline): Another related compound with a similar methylene bridge but different substitution pattern.
Uniqueness
N,N’-Methylenebis(2-methoxy-4-nitroaniline) is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research.
Propiedades
Número CAS |
131508-21-9 |
|---|---|
Fórmula molecular |
C15H16N4O6 |
Peso molecular |
348.31 g/mol |
Nombre IUPAC |
N,N'-bis(2-methoxy-4-nitrophenyl)methanediamine |
InChI |
InChI=1S/C15H16N4O6/c1-24-14-7-10(18(20)21)3-5-12(14)16-9-17-13-6-4-11(19(22)23)8-15(13)25-2/h3-8,16-17H,9H2,1-2H3 |
Clave InChI |
FNESUBKAWXRMAK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)[N+](=O)[O-])NCNC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


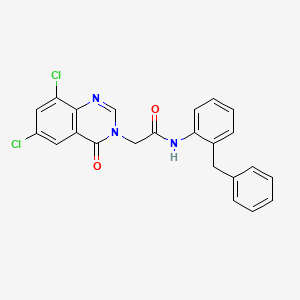
![Dodecanoyl chloride, 2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]-](/img/structure/B11950273.png)


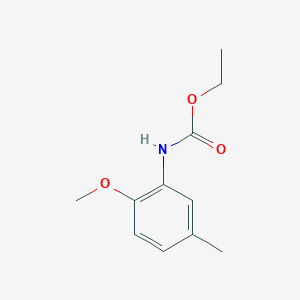
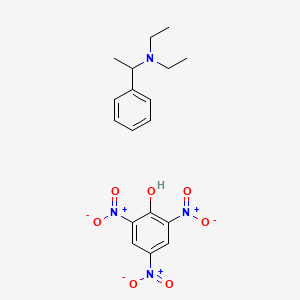
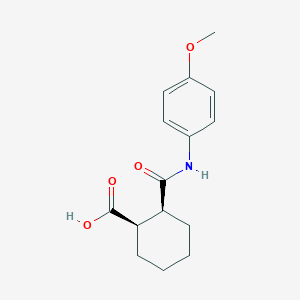


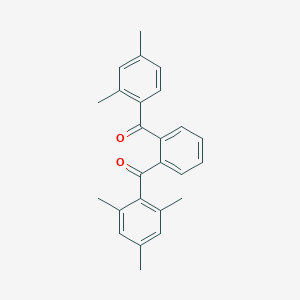
![Ethyl 3-[2-(2-ethoxy-2-oxoethyl)pyrrolidin-1-yl]propanoate](/img/structure/B11950326.png)
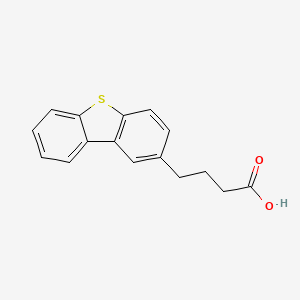

![11-(pyrrolidin-1-ylmethyl)-5,10-dioxa-1-azatricyclo[6.4.0.02,6]dodeca-2(6),3,7-trien-9-one](/img/structure/B11950344.png)
